molecular formula C13H16F2N6O B2390667 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 941965-06-6

1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No. B2390667
CAS RN: 941965-06-6
M. Wt: 310.309
InChI Key: SYESVLVADMWCOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” is a chemical compound with a CAS number of 941965-06-6 . It is an organofluorine compound, which means it contains at least one carbon-fluorine bond .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea” include its molecular weight, which is 228.24 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . Its exact mass is 228.10741940 g/mol .

Scientific Research Applications

Reactions and Chemical Properties

Research into the reactions and chemical properties of compounds related to 1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea, such as ureas and their derivatives, provides insights into their potential applications in synthesizing new materials and molecules. For instance, the study by Uhl et al. (1998) explores the reactions of digallane and diindane compounds with protic reagents, highlighting mechanisms that could be relevant for understanding the reactivity of structurally similar compounds in various conditions, including those involving urea derivatives Uhl, Graupner, Hahn, Spies, & Frank, 1998.

Cyclodextrin Complexation and Molecular Devices

The research on cyclodextrin complexation with stilbene derivatives by Lock et al. (2004) involves urea-linked cyclodextrin structures, demonstrating how these complexes can undergo photoisomerization and form molecular devices. This study underscores the potential of urea derivatives in constructing complex molecular systems with applications in nanotechnology and molecular electronics Lock, May, Clements, Lincoln, & Easton, 2004.

Lithiation and Synthesis Applications

Smith, El‐Hiti, & Shukla (1999) explore the lithiation of N′-aryl-N,N-dimethylureas, demonstrating diverse courses of reactions based on the substituent in the aryl ring. This work is significant for synthetic chemistry, providing methods for generating 2-substituted derivatives, which could be applied in developing new pharmaceuticals and materials Smith, El‐Hiti, & Shukla, 1999.

Pharmacological Characterization

The compound UR-7280, closely related to the chemical structure , is studied for its role as an angiotensin AT1-selective receptor antagonist, indicating the relevance of such structures in medicinal chemistry and pharmacology Arriba, Gómez-Casajús, Cavalcanti, Almansa, García-Rafanell, & Forn, 1996.

CO2 and N2O Fixation

Theuergarten et al. (2014) focus on the fixation of CO2 and N2O by sterically demanding N-heterocyclic carbenes, showcasing the environmental applications of urea derivatives in capturing greenhouse gases and potentially mitigating climate change impacts Theuergarten, Bannenberg, Walter, Holschumacher, Freytag, Daniliuc, Jones, & Tamm, 2014.

properties

IUPAC Name

1-tert-butyl-3-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2N6O/c1-13(2,3)17-12(22)16-7-11-18-19-20-21(11)8-4-5-9(14)10(15)6-8/h4-6H,7H2,1-3H3,(H2,16,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESVLVADMWCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tert-butyl)-3-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)urea

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